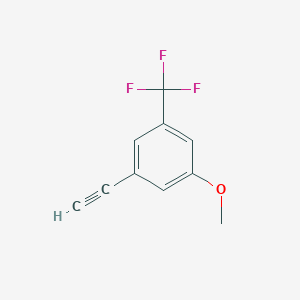

1-Ethynyl-3-methoxy-5-(trifluoromethyl)benzene

Description

1-Ethynyl-3-methoxy-5-(trifluoromethyl)benzene is a substituted benzene derivative featuring three distinct functional groups:

- Ethynyl group (C≡CH) at position 1: A sp-hybridized carbon moiety enabling coupling reactions (e.g., Sonogashira).

- Methoxy group (OCH₃) at position 3: An electron-donating substituent influencing ring electronics.

- Trifluoromethyl group (CF₃) at position 5: A strong electron-withdrawing group enhancing stability and lipophilicity.

While direct physicochemical data (e.g., melting point, solubility) for this compound are unavailable in the provided evidence, its structural analogs and substituent effects allow for inferring key properties.

Properties

IUPAC Name |

1-ethynyl-3-methoxy-5-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O/c1-3-7-4-8(10(11,12)13)6-9(5-7)14-2/h1,4-6H,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYZOTBYHXDCQJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(F)(F)F)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Systems and Reaction Conditions

Palladium-based catalysts, often paired with copper(I) iodide as a co-catalyst, are pivotal in these reactions. For instance, a protocol involving Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), and triethylamine (TEA) in acetonitrile at 50°C achieved efficient coupling of (2-iodo-5-(trifluoromethyl)phenyl)methanol derivatives with 4-methoxyphenylacetylene. Similarly, PdCl₂/PPh₃ systems in acetonitrile at 80°C enabled the synthesis of analogous ethynyl-quinoline derivatives with yields exceeding 85%.

Table 1: Sonogashira Coupling Parameters for Ethynyl-Substituted Arenes

| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂/CuI/TEA | Acetonitrile | 50 | 4–6 | 76–89 | |

| PdCl₂/PPh₃/TEA | Acetonitrile | 80 | 2–3 | 85–88 |

Alternative Palladium-Catalyzed Methods

Ligand-Modified Catalytic Systems

The choice of ligands significantly impacts reaction efficiency. Triethylamine serves as both a base and a ligand stabilizer, while tetrabutylammonium bromide (TBAB) enhances solubility in biphasic systems. For example, TBAB-assisted cyclization of 2-arylquinoline-3-carbaldehydes with TMSCF₃ (trimethyl(trifluoromethyl)silane) produced trifluoromethylated furoquinolines, demonstrating the versatility of palladium catalysts in multi-step syntheses.

Solvent and Temperature Optimization

Polar aprotic solvents like acetonitrile and tetrahydrofuran (THF) are preferred for their ability to stabilize palladium intermediates. Reactions conducted in toluene or dichloromethane at lower temperatures (−30°C to 60°C) also showed moderate success, particularly when paired with cesium fluoride as a desilylation agent.

Copper-Mediated Approaches

While less common, copper-mediated couplings offer a cost-effective alternative. A combination of CuI and Pd(PPh₃)₂Cl₂ in Et₃N enabled the synthesis of alkynols, which could be further functionalized to ethynylarenes. However, these methods often require longer reaction times (6–12 hours) and exhibit lower yields compared to pure palladium systems.

Critical Analysis of Methodologies

Yield and Selectivity Challenges

The electron-withdrawing nature of the trifluoromethyl group can hinder coupling efficiency by reducing the electrophilicity of the aryl halide. This issue is mitigated by using electron-rich ligands (e.g., PPh₃) and elevated temperatures (80–100°C). Additionally, ortho-substituents on the benzene ring may sterically hinder catalyst access, necessitating optimized molar ratios of palladium to substrate.

Chemical Reactions Analysis

Types of Reactions: 1-Ethynyl-3-methoxy-5-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.

Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while substitution of the methoxy group can produce a variety of functionalized benzene derivatives .

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its ability to undergo multiple reactions makes it valuable for creating more complex molecules. Researchers utilize it to develop new materials and explore novel synthetic pathways that lead to innovative chemical entities.

Medicinal Chemistry

1-Ethynyl-3-methoxy-5-(trifluoromethyl)benzene is being investigated for its potential therapeutic properties. Studies have explored its interactions with biological targets, such as enzymes and receptors, indicating possible applications in drug development. The trifluoromethyl group enhances lipophilicity, which may improve bioavailability and membrane permeability of derived compounds.

Material Science

The compound's unique properties make it suitable for applications in materials science. It is used in the development of specialty chemicals and advanced materials, particularly those requiring specific thermal or chemical stability due to the presence of the trifluoromethyl group.

Case Study 1: Drug Development

A recent study explored the synthesis of derivatives of 1-Ethynyl-3-methoxy-5-(trifluoromethyl)benzene aimed at developing selective inhibitors for the NLRP3 inflammasome. The modifications allowed researchers to assess binding interactions and biological activity, revealing promising candidates for further development as anti-inflammatory agents .

Case Study 2: Organic Photovoltaics

Research has also focused on using derivatives of this compound in organic photovoltaics. The unique electronic properties imparted by the ethynyl and trifluoromethyl groups contribute to enhanced charge transport characteristics, making them suitable for use in high-efficiency solar cells .

Mechanism of Action

The mechanism by which 1-Ethynyl-3-methoxy-5-(trifluoromethyl)benzene exerts its effects is primarily through its interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects and Structural Analogues

The compound’s reactivity and applications are shaped by its substituent arrangement. Below is a comparative analysis with structurally related benzene derivatives:

Table 1: Structural and Functional Comparison

Key Observations:

Electronic Effects :

- The methoxy group (OCH₃) in the target compound donates electrons via resonance, countering the electron-withdrawing effects of CF₃ and ethynyl. In contrast, the methyl group in is weakly donating, leading to a more electron-deficient ring.

- Trifluoromethyl (CF₃) in all analogs enhances thermal stability and resistance to metabolic degradation .

Reactivity :

- The ethynyl group enables cross-coupling reactions (e.g., with aryl halides), whereas analogs with ethenyl or iodo groups undergo distinct transformations (e.g., Heck coupling or nucleophilic substitution).

Steric and Positional Effects :

- Substituent positions influence steric hindrance. For example, the target compound’s methoxy group at position 3 may direct electrophilic substitution to position 4 or 6, whereas positional isomers like exhibit different regioselectivity.

Derivatization and Functionalization

- Target Compound: The ethynyl group is ideal for synthesizing conjugated systems (e.g., pharmaceuticals, OLED materials) via Sonogashira coupling .

- 1-Ethynyl-3-methyl-5-trifluoromethyl-benzene : Lacks methoxy, reducing polarity but maintaining coupling capability.

- Acetoxy-(trifluoromethyl)-benzene : Acetoxy groups facilitate electrophilic aromatic substitution but lack ethynyl’s versatility in coupling.

Research Findings and Data Gaps

- Derivatization Efficiency : Studies on polyamine derivatization suggest that electron-withdrawing groups (e.g., CF₃) improve reagent selectivity. The target compound’s CF₃ and OCH₃ may optimize derivatization yields in chromatographic applications.

- Reaction Directivity : In acetoxylation reactions , CF₃ directs electrophiles to specific positions. The target compound’s substituent arrangement likely influences similar regioselectivity.

Limitations:

- No direct data on the target compound’s spectroscopic or thermodynamic properties.

- Inferred comparisons rely on substituent chemistry rather than empirical studies.

Biological Activity

1-Ethynyl-3-methoxy-5-(trifluoromethyl)benzene is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies highlighting its pharmacological properties.

Chemical Structure and Properties

1-Ethynyl-3-methoxy-5-(trifluoromethyl)benzene, characterized by its ethynyl, methoxy, and trifluoromethyl substituents, exhibits unique electronic properties that influence its reactivity and interaction with biological targets. The trifluoromethyl group enhances lipophilicity, which may affect the compound's absorption and distribution in biological systems.

The biological activity of 1-Ethynyl-3-methoxy-5-(trifluoromethyl)benzene can be attributed to its interaction with various molecular targets. Research indicates that the compound may function as a ligand for specific receptors and enzymes, modulating their activity through competitive inhibition or allosteric modulation.

Key Mechanisms:

- Receptor Binding: The compound may bind to adenosine receptors, influencing pathways related to pain modulation and inflammation .

- Enzyme Inhibition: It has shown potential in inhibiting kinases involved in cancer progression .

Case Studies

-

Anti-inflammatory Activity:

A study evaluated the anti-inflammatory properties of compounds similar to 1-Ethynyl-3-methoxy-5-(trifluoromethyl)benzene. Results indicated significant inhibition of inflammatory markers, suggesting potential therapeutic applications in treating chronic inflammatory conditions . -

Anticancer Activity:

In vitro assays demonstrated that derivatives of 1-Ethynyl-3-methoxy-5-(trifluoromethyl)benzene exhibited cytotoxic effects against various cancer cell lines. The compound was found to inhibit the Bcr-Abl kinase, a target in chronic myeloid leukemia, showcasing its potential as an anticancer agent .

Pharmacological Profiles

The following table summarizes key pharmacological findings related to 1-Ethynyl-3-methoxy-5-(trifluoromethyl)benzene:

Synthesis Methods

The synthesis of 1-Ethynyl-3-methoxy-5-(trifluoromethyl)benzene typically involves the Sonogashira coupling reaction. This method allows for the introduction of the ethynyl group onto the aromatic ring under palladium catalysis, facilitating efficient formation of the desired compound.

Q & A

Q. What are the common synthetic routes for preparing 1-Ethynyl-3-methoxy-5-(trifluoromethyl)benzene?

- Methodological Answer : The synthesis typically begins with a trifluoromethyl-substituted benzene precursor. For example, bromination of 3-methoxy-5-(trifluoromethyl)benzene using NaNO₂ in H₂SO₄/CH₃COOH yields 1-bromo-3-methoxy-5-(trifluoromethyl)benzene (48% yield) . Subsequent ethynylation via Sonogashira coupling with a terminal alkyne (e.g., trimethylsilylacetylene) under palladium catalysis introduces the ethynyl group. Key steps include:

- Iodination/Metallation : Halogenation at the desired position using I₂ or Br₂ under acidic conditions.

- Cross-Coupling : Pd(PPh₃)₄/CuI catalysis in THF/Et₃N at 60°C .

Critical Parameters : Reaction temperature, choice of base (Et₃N vs. K₂CO₃), and protecting groups (e.g., TMS for alkynes).

Q. How is the molecular structure of this compound characterized?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR identifies trifluoromethyl chemical shifts (δ ≈ -60 to -65 ppm). ¹H NMR distinguishes methoxy (~δ 3.8 ppm) and ethynyl protons (sharp singlet at δ 2.5–3.0 ppm) .

- Mass Spectrometry (HRMS) : Exact mass verification (e.g., C₁₀H₇F₃O requires m/z 224.0453) .

- X-ray Crystallography : Resolves steric effects from the trifluoromethyl group and confirms substitution patterns .

Advanced Research Questions

Q. How do electron-withdrawing groups (e.g., -CF₃, -OCH₃) influence regioselectivity in cross-coupling reactions?

- Methodological Answer : The -CF₃ group directs electrophilic substitution to the para position due to its strong electron-withdrawing inductive effect. In contrast, -OCH₃ acts as an ortho/para director via resonance. Competitive lithiation studies on 1-trifluoromethoxy-4-(trifluoromethyl)benzene show preferential deprotonation adjacent to -OCF₃ over -CF₃ (steric hindrance reduces accessibility near -CF₃) . Experimental Design :

Q. How can contradictions in reaction yields for ethynylation be resolved?

- Methodological Answer : Discrepancies in yields (e.g., 48% in bromination vs. 60–70% in Sonogashira coupling ) often arise from:

- Byproduct Formation : Competing proto-dehalogenation or homocoupling of alkynes. Mitigate via strict anhydrous conditions and catalyst optimization (e.g., PdCl₂(PPh₃)₂ vs. Pd(PPh₃)₄).

- Purification Challenges : Use column chromatography with silica gel or reverse-phase HPLC for polar byproducts.

Data Analysis : Compare GC-MS traces pre- and post-purification to quantify impurities .

Q. What strategies optimize stability during storage of trifluoromethyl-substituted benzenes?

- Methodological Answer :

- Light Sensitivity : Store in amber vials under argon to prevent photodegradation of the ethynyl group.

- Moisture Control : Use molecular sieves (3Å) in storage containers to avoid hydrolysis of -CF₃ to -COOH .

- Temperature : Long-term storage at -20°C reduces thermal decomposition (TGA data shows stability up to 150°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.